Cas no 1214386-75-0 (3-(2-Fluorophenyl)-5-fluorobenzoic acid)
3-(2-Fluorophenyl)-5-fluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
- 3-fluoro-5-(2-fluorophenyl)benzoic acid
- 3-(2-FLUOROPHENYL)-5-FLUOROBENZOIC ACID
- 2',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid
- DTXSID20673356
- [1,1'-Biphenyl]-3-carboxylic acid, 2',5-difluoro-
- 1214386-75-0
- CS-0209400
- 2',5-Difluoro-[1,1'-biphenyl]-3-carboxylicacid
- AKOS015888669
- BS-20946
- MFCD14699220
- 3-(2-Fluorophenyl)-5-fluorobenzoic acid
-
- MDL: MFCD14699220
- Inchi: 1S/C13H8F2O2/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7H,(H,16,17)
- InChI Key: OQDFPGCBAJRMTJ-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1C=C(C=C(C(=O)O)C=1)F
Computed Properties
- Exact Mass: 234.04900
- Monoisotopic Mass: 234.04923582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.30000
- LogP: 3.33000
3-(2-Fluorophenyl)-5-fluorobenzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-(2-Fluorophenyl)-5-fluorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108689-25g |
2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid |
1214386-75-0 | 95% | 25g |
$998.00 | 2023-09-04 | |
| Fluorochem | 218772-1g |
2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid |
1214386-75-0 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 218772-5g |
2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid |
1214386-75-0 | 95% | 5g |
£225.00 | 2022-03-01 | |
| Fluorochem | 218772-10g |
2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid |
1214386-75-0 | 95% | 10g |
£350.00 | 2022-03-01 | |
| TRC | F621428-100mg |
3-(2-Fluorophenyl)-5-fluorobenzoic acid |
1214386-75-0 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F621428-250mg |
3-(2-Fluorophenyl)-5-fluorobenzoic acid |
1214386-75-0 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F621428-500mg |
3-(2-Fluorophenyl)-5-fluorobenzoic acid |
1214386-75-0 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F621428-1g |
3-(2-Fluorophenyl)-5-fluorobenzoic acid |
1214386-75-0 | 1g |
$ 80.00 | 2022-06-04 | ||
| Ambeed | A903569-5g |
2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid |
1214386-75-0 | 98% | 5g |
$232.0 | 2024-04-25 | |
| A2B Chem LLC | AA52915-1g |
3-(2-Fluorophenyl)-5-fluorobenzoic acid |
1214386-75-0 | 98% | 1g |
$75.00 | 2024-04-20 |
3-(2-Fluorophenyl)-5-fluorobenzoic acid Suppliers
3-(2-Fluorophenyl)-5-fluorobenzoic acid Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 3-(2-Fluorophenyl)-5-fluorobenzoic acid
Research Briefing on 3-(2-Fluorophenyl)-5-fluorobenzoic acid (CAS: 1214386-75-0) in Chemical Biology and Pharmaceutical Applications
3-(2-Fluorophenyl)-5-fluorobenzoic acid (CAS: 1214386-75-0) is a fluorinated benzoic acid derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique fluorine substitution pattern, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Recent studies have highlighted its potential in modulating protein-protein interactions and enhancing drug-like properties such as metabolic stability and membrane permeability.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of 3-(2-Fluorophenyl)-5-fluorobenzoic acid as a key building block in the design of selective Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that the fluorine atoms at the 2- and 5-positions of the phenyl and benzoic acid rings, respectively, contributed to improved binding affinity and selectivity by forming halogen bonds with BTK's active site. The study reported a 40% increase in inhibitory potency compared to non-fluorinated analogs, underscoring the compound's pharmaceutical relevance.
In addition to its applications in kinase inhibition, 3-(2-Fluorophenyl)-5-fluorobenzoic acid has been investigated for its utility in PET (positron emission tomography) tracer development. A 2024 ACS Chemical Neuroscience publication detailed its incorporation into a novel radioligand targeting amyloid-β plaques in Alzheimer's disease. The fluorinated aromatic system enabled efficient 18F-labeling, while the carboxylic acid moiety facilitated conjugation to targeting vectors. Preclinical imaging studies showed high blood-brain barrier penetration and specific binding to amyloid aggregates, suggesting promise for diagnostic applications.
Synthetic methodologies for 3-(2-Fluorophenyl)-5-fluorobenzoic acid have also advanced significantly. A recent Organic Process Research & Development article (2024) described a scalable, transition-metal-free route employing sequential fluorination and carboxylation steps, achieving 78% overall yield with >99% purity. This process addresses previous challenges in regioselective fluorination and represents an important development for industrial-scale production of this valuable intermediate.
The safety profile and ADME (absorption, distribution, metabolism, and excretion) properties of 3-(2-Fluorophenyl)-5-fluorobenzoic acid derivatives were systematically evaluated in a 2023 Drug Metabolism and Disposition study. Results indicated favorable metabolic stability across species, with the fluorination pattern reducing oxidative metabolism while maintaining aqueous solubility. These findings support the growing use of this scaffold in lead optimization programs across multiple therapeutic areas.
Looking forward, research directions for 3-(2-Fluorophenyl)-5-fluorobenzoic acid include exploration of its applications in PROTAC (proteolysis targeting chimera) design and as a fragment in DNA-encoded library technology. Its unique electronic properties and synthetic versatility position it as a valuable tool in modern drug discovery, particularly for challenging targets requiring precise molecular recognition.
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